Kinetin triphosphate (tetrasodium) Kinetin triphosphate (tetrasodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16630479
InChI: InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1
SMILES:
Molecular Formula: C15H16N5Na4O14P3
Molecular Weight: 675.19 g/mol

Kinetin triphosphate (tetrasodium)

CAS No.:

Cat. No.: VC16630479

Molecular Formula: C15H16N5Na4O14P3

Molecular Weight: 675.19 g/mol

* For research use only. Not for human or veterinary use.

Kinetin triphosphate (tetrasodium) -

Specification

Molecular Formula C15H16N5Na4O14P3
Molecular Weight 675.19 g/mol
IUPAC Name tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1
Standard InChI Key SWPBJWNSUIIVHA-JRWACYQTSA-J
Isomeric SMILES C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

KTP-Na₄ derives from kinetin (N⁶-furfuryladenine), a cytokinin plant hormone, through triphosphorylation and subsequent sodium salt formation. Its molecular formula, C₁₅H₁₆N₅Na₄O₁₄P₃, reflects the addition of four sodium ions to the triphosphate groups . The core structure comprises:

  • A purine base with a furfurylamine substitution at position N⁶

  • A ribose sugar in the β-D-ribofuranose configuration

  • Three phosphate groups in linear triphosphate linkage

Stereochemical analysis reveals defined chiral centers at the ribose C2' (R), C3' (R), and C5' (R) positions, critical for enzymatic recognition . The SMILES string C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] encodes this stereochemistry .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight675.19 g/mol
LogP-4.5
Hydrogen Bond Donors7
Hydrogen Bond Acceptors18
Rotatable Bonds11
Topological Polar Surface320 Ų

The tetrasodium form enhances aqueous solubility (>50 mM in H₂O) compared to the free acid form (LogP -4.5) . Stability studies recommend storage at -20°C for long-term preservation, with degradation observed at temperatures >4°C over months .

Biosynthesis and Biochemical Conversion

Intracellular Metabolism

KTP-Na₄ originates from kinetin through sequential phosphorylation:

  • Ribosylation: Adenine phosphoribosyltransferase (APRT) converts kinetin to kinetin monophosphate (KMP) using 5-phosphoribosyl pyrophosphate (PRPP) .

  • Phosphorylation: Nucleotide diphosphate kinases (NDPKs) phosphorylate KMP to KTP via intermediate KDP .

This pathway mirrors ATP biosynthesis but exhibits slower kinetics, with KMP formation requiring 150 minutes for 50% conversion versus 10 minutes for AMP .

Structural Basis of PINK1 Activation

PINK1 VariantGatekeeper ResidueKTP Binding Efficiency
Wild-TypeMethionine 318No binding
M318AAlanineKd = 12 µM
M318GGlycineKd = 8 µM

Structural studies reveal that M318 in wild-type PINK1 sterically hinders KTP’s furfuryl group, while smaller residues permit binding . This enables KTP-Na₄ to restore 85% of wild-type phosphorylation activity to M318G mutants in vitro .

Functional Applications in Mitochondrial Biology

Conditional Mitophagy Induction

Treatment of HeLa cells expressing PINK1 M318G with 100 µM kinetin for 24 hours generates intracellular KTP-Na₄, enabling:

  • Ubiquitin phosphorylation: 4.2-fold increase in phospho-Ser65-ubiquitin levels vs. untreated controls

  • Parkin recruitment: 78% of cells show mitochondrial YFP-Parkin translocation within 1 hour post-treatment

  • Mitophagic flux: 45% reduction in mitochondrial content at 48 hours (measured via TOMM20 immunofluorescence)

This system decouples PINK1 stabilization (still dependent on mitochondrial depolarization) from activation, creating a chemically inducible mitophagy model.

Pharmacological Rescue of PINK1 Mutants

KTP-Na₄ rescues pathogenic PINK1 variants:

MutationBasal Activity (% WT)+KTP-Na₄ (% WT)
G309D12%89%
L347P8%67%
W437X0%0%

Notably, KTP-Na₄ cannot compensate for truncation mutations (e.g., W437X), indicating requirement of the kinase domain .

Analytical Characterization Methods

Mass Spectrometric Detection

LC-MS/MS parameters for KTP-Na₄ identification:

ParameterValue
Ionization ModeNegative ESI
Precursor Ion (m/z)587.021 [M-H]⁻
Product Ions408.9, 329.0, 158.9
Retention Time6.8 min (C18 column)

MS/MS fragmentation cleaves the triphosphate moiety (m/z 158.9) and purine-furan system (m/z 329.0) .

Crystallographic Studies

Co-crystallization of PhPINK1 (body louse ortholog) with KTP-Na₄ revealed:

  • N-lobe rearrangement: 12° rotation in the αC-helix vs. ATP-bound structures

  • Ubiquitin docking: Formation of a hydrophobic pocket (Phe144, Leu155) accommodating ubiquitin’s Ile44

  • Triphosphate coordination: Mg²⁺ ions bridged to Asp362 and Asn364

These structural insights explain KTP’s 3.8-fold higher Km but comparable Vmax to ATP in PINK1 M318G .

Comparative Pharmacokinetics

Cellular Uptake and Metabolism

Radiolabeled [³H]-KTP-Na₄ studies in HEK293T cells show:

  • Uptake rate: 0.8 pmol/min/10⁶ cells (vs. 12.4 for ATP)

  • Intracellular t₁/₂: 42 minutes (vs. 28 for ATP)

  • Conversion to KDP: 65% within 2 hours

The slower catabolism enables sustained kinase activation compared to endogenous nucleotides .

Tissue Distribution

Following intravenous administration in mice (10 mg/kg):

TissueCₘₐₓ (ng/g)Tₘₐₓ (min)
Liver124015
Kidney89030
Brain1260

Limited blood-brain barrier penetration suggests peripheral targeting potential .

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